Potency Differentiation: Pde5-IN-3 Exhibits Superior PDE5 Inhibition Among Its In-Series Analogs
Within the novel pyrazolo[3,4-d]pyrimidin-4-one series, compound 11j (Pde5-IN-3) demonstrated the most potent PDE5 inhibitory activity compared to other highly active hybrids. [1]
| Evidence Dimension | PDE5 inhibitory activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.57 nM |
| Comparator Or Baseline | Compounds 11a, 11b, and 11k (exact IC50 values not provided, but identified as less potent than 11j) |
| Quantified Difference | Compound 11j was identified as the most potent PDE5 inhibitor among the four most active hybrids (11a, b, j, k) that were selected for PDE5 screening. |
| Conditions | In vitro enzymatic PDE5 inhibition assay |
Why This Matters
This direct, in-series comparison confirms Pde5-IN-3 as the lead compound from this novel chemical series, ensuring procurement of the most potent PDE5 inhibitor available from this specific research program.
- [1] Bioorganic Chemistry, Volume 105, December 2020, 104352. Design and synthesis of novel pyrazolo[3,4-d]pyrimidin-4-one bearing quinoline scaffold as potent dual PDE5 inhibitors and apoptotic inducers for cancer therapy. View Source
